molecular formula C8H14Cl2N4 B164543 2-(1-Piperazinyl)pyrimidine dihydrochloride CAS No. 94021-22-4

2-(1-Piperazinyl)pyrimidine dihydrochloride

Cat. No.: B164543
CAS No.: 94021-22-4
M. Wt: 237.13 g/mol
InChI Key: ZNZGJSLHXOMREP-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H12N4·2HCl. It is a derivative of piperazine and pyrimidine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)pyrimidine dihydrochloride typically involves the reaction of 2-chloropyrimidine with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in batch reactors, and the purification process may involve additional steps such as filtration and drying .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Piperazinyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of this compound .

Scientific Research Applications

2-(1-Piperazinyl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1-(2-Pyrimidyl)piperazine
  • 1-(4-Pyridyl)piperazine
  • 1-(2-Pyridyl)piperazine
  • 1-(1-Methyl-4-piperidinyl)piperazine

Comparison: 2-(1-Piperazinyl)pyrimidine dihydrochloride is unique due to the presence of both piperazine and pyrimidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets and can participate in a wider range of chemical reactions .

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZGJSLHXOMREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240234
Record name 2-Piperazinylpyrimidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94021-22-4
Record name 2-Piperazinylpyrimidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperazinylpyrimidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperazinylpyrimidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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